molecular formula C9H10N2O4 B13079217 5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid

5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13079217
M. Wt: 210.19 g/mol
InChI Key: BZMOHTVBKVPRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{7-Oxabicyclo[221]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure that is characteristic of this compound. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in a wide variety of products depending on the substituents introduced.

Scientific Research Applications

5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of protein phosphatases, which are essential for regulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid lies in its combination of the bicyclic structure with the oxadiazole and carboxylic acid groups. This combination imparts specific chemical properties and biological activities that are not found in the similar compounds listed above.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H10N2O4/c12-9(13)7-10-8(15-11-7)5-3-4-1-2-6(5)14-4/h4-6H,1-3H2,(H,12,13)

InChI Key

BZMOHTVBKVPRLM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C3=NC(=NO3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.